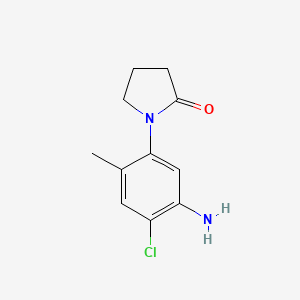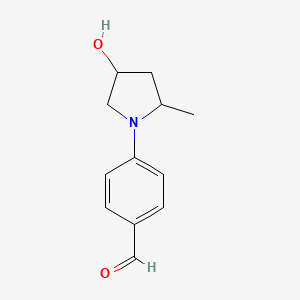![molecular formula C9H12N2O2 B13163540 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, where the amino group is substituted with a pyridin-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and alanine.
Reaction: Pyridine-3-carboxaldehyde is reacted with alanine in the presence of a reducing agent such as sodium borohydride to form the intermediate this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-ylamino)propanoic acid: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
3-(4-Pyridyl)propanoic acid: Contains a pyridine ring attached to the 4-position of the propanoic acid.
2-Amino-3-(pyridin-2-yl)propanoic acid: Another derivative with the amino group attached to the 2-position of the pyridine ring.
Uniqueness
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13) |
Clave InChI |
FXUIIMLZBKKHLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)









![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)

![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
